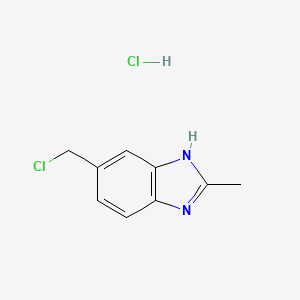

5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

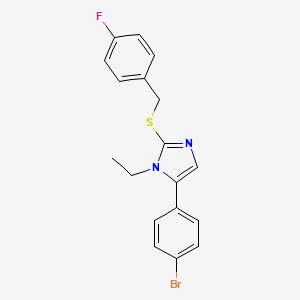

“5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride” is likely a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . The “5-(chloromethyl)-2-methyl” part suggests that there are chloromethyl and methyl groups attached to the benzodiazole core .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as chloromethylation . Chloromethylation typically involves the reaction of a compound with chloromethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzodiazole core with a chloromethyl group attached at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a common leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like “5-Chloro-2-(chloromethyl)pyrimidine hydrochloride” have a molecular weight of 199.47 g/mol and are solid at room temperature .科学的研究の応用

Synthesis and Biological Activities

Heterocyclic compounds containing the benzimidazole moiety, such as 5-(chloromethyl)-2-methyl-1H-1,3-benzodiazole hydrochloride, have been extensively studied for their potential applications in medicinal chemistry. For instance, benzimidazole derivatives have been synthesized and evaluated for their fungicidal activities, with some showing better efficacy than commercially used fungicides (Mishra et al., 1993). Moreover, the synthesis of new benzimidazole derivatives as selective and orally active 5-HT3 receptor antagonists highlights the relevance of these compounds in drug discovery, providing insights into their potential therapeutic uses (Pascual et al., 2003).

Corrosion Inhibition

The use of benzotriazole and benzothiazole derivatives, including those related to this compound, in corrosion inhibition has been well-documented. These compounds form protective films on metal surfaces, significantly inhibiting corrosion in various environments. For example, the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulfate solutions have been studied, showing that these compounds can effectively prevent corrosion at high pH values and noble potential (Aramaki et al., 1991).

Environmental Chemistry

In environmental chemistry, the transformation and biotransformation of benzotriazoles and benzothiazoles, which are related to this compound, have been investigated. These studies aim to understand the fate of these compounds in the environment, including their degradation pathways and the formation of transformation products. For instance, the biotransformation of benzotriazoles in activated sludge has been explored, identifying major transformation products and suggesting pathways including oxidation and hydroxylation (Huntscha et al., 2014).

作用機序

特性

IUPAC Name |

6-(chloromethyl)-2-methyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWVFDNIFOAPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)

![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2745305.png)

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)

![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)